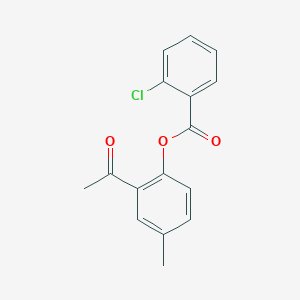
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPIF and is a derivative of furan-2-carboxylic acid. DPIF is a white crystalline solid that is soluble in polar solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of DPIF is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. DPIF has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
DPIF has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been shown to inhibit the activity of certain enzymes involved in inflammation. However, the biochemical and physiological effects of DPIF are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPIF is a versatile reagent that can be used in a variety of lab experiments. Its high solubility in polar solvents makes it easy to handle and use in various reactions. However, DPIF is a relatively expensive reagent, which can limit its use in certain experiments.
List as Many
Direcciones Futuras
As Possible:
1. Investigating the mechanism of action of DPIF in cancer cells
2. Studying the potential use of DPIF as an anti-inflammatory agent
3. Developing new synthetic methods for the production of DPIF
4. Studying the potential use of DPIF as a photosensitizer in solar cells
5. Investigating the potential use of DPIF as a building block for the synthesis of new materials and polymers
6. Studying the pharmacokinetics and pharmacodynamics of DPIF in vivo
7. Investigating the potential use of DPIF in combination with other anticancer agents
8. Developing new DPIF derivatives with improved anticancer activity and selectivity.
Métodos De Síntesis
DPIF can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with 3-(1,3-dioxoisoindolin-2-yl)propylamine in the presence of a coupling agent. Another method involves the reaction of furan-2-carboxylic acid with 3-(1,3-dioxoisoindolin-2-yl)propyl isocyanate. Both methods result in the formation of DPIF with high yields.
Aplicaciones Científicas De Investigación
DPIF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, DPIF has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DPIF has been used as a building block for the synthesis of various polymers and materials. It has also been studied for its potential use as a photosensitizer in solar cells.
Propiedades
Nombre del producto |
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate |
|---|---|
Fórmula molecular |
C16H13NO5 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)propyl furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO5/c18-14-11-5-1-2-6-12(11)15(19)17(14)8-4-10-22-16(20)13-7-3-9-21-13/h1-3,5-7,9H,4,8,10H2 |
Clave InChI |
DVWLPDVXSCWIRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)


![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
